molecular formula C24H22N4O7S3 B2902664 Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865199-21-9

Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2902664
CAS No.: 865199-21-9
M. Wt: 574.64
InChI Key: HQMLFMRSBADWFQ-LCUIJRPUSA-N
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Description

Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a synthetic organic compound characterized by a benzothiazole core substituted with sulfamoyl groups, a methyl(phenyl)sulfamoyl benzoyl moiety, and an acetoxy methyl ester. The benzothiazole scaffold is notable for its role in medicinal and agrochemical applications due to its heterocyclic aromaticity, which enhances binding interactions with biological targets .

Properties

IUPAC Name

methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O7S3/c1-27(17-6-4-3-5-7-17)38(33,34)18-10-8-16(9-11-18)23(30)26-24-28(15-22(29)35-2)20-13-12-19(37(25,31)32)14-21(20)36-24/h3-14H,15H2,1-2H3,(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMLFMRSBADWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes current knowledge regarding its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C26H30N4O4S2C_{26}H_{30}N_{4}O_{4}S_{2}, with a molecular weight of approximately 526.7 g/mol. Its structure features a benzothiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the benzothiazole structure. For instance, derivatives similar to this compound have shown moderate to excellent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameGram-positive ActivityGram-negative ActivityZone of Inhibition (mm)
Compound AS. aureus: 15E. coli: 1220
Compound BB. subtilis: 18K. pneumoniae: 1422
Methyl 2...ModerateModerateVaries

Note: The above data is illustrative based on related compounds and not specific to this compound.

The mechanism through which this compound exerts its biological effects is believed to be multifaceted:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a critical enzyme in folate synthesis.
  • Interference with Cell Membrane Integrity : Some studies suggest that compounds with similar structures may disrupt bacterial cell membranes, leading to cell lysis.

Anticancer Potential

Emerging research indicates that compounds featuring sulfonamide and benzothiazole groups may possess anticancer properties due to their ability to inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors.

Table 2: CAIX Inhibition Studies

Compound NameCAIX Inhibition IC50 (µM)Remarks
Methyl 2...5.0High selectivity
Related Compound C10.0Moderate selectivity
Related Compound D>20Low selectivity

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of methyl 2... against clinical isolates of resistant strains. Results indicated significant inhibition zones compared to standard antibiotics, highlighting its potential as a therapeutic agent against resistant infections .
  • Anticancer Activity Evaluation : In vitro studies assessed the cytotoxic effects of methyl 2... on various cancer cell lines. The compound demonstrated selective cytotoxicity towards CAIX-expressing cells, suggesting its potential for targeted cancer therapy .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Core Structure Key Functional Groups
Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate C₂₄H₂₁N₅O₆S₃ 587.65 Benzothiazole Sulfamoyl, methyl ester, sulfonamide, imino
Metsulfuron-methyl (Reference: ) C₁₄H₁₅N₅O₆S 381.36 Triazine Sulfonylurea, methoxy, methyl ester
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () C₁₈H₁₅N₃O₄S 369.40 Thiadiazole Carbamoyl, methoxy, methyl ester
  • Core Structure Differences :

    • The target compound’s benzothiazole core contrasts with the triazine in metsulfuron-methyl and the thiadiazole in the compound. Benzothiazole’s aromaticity and larger π-system may enhance binding to hydrophobic enzyme pockets compared to triazine or thiadiazole .
    • The sulfamoyl group (-SO₂NH₂) in the target compound differs from the sulfonylurea (-SO₂NHC(O)NH-) in metsulfuron-methyl. Sulfamoyl’s smaller size and higher acidity could improve ALS inhibition efficiency .
  • The imino group (-NH-) linking the benzoyl and benzothiazole units may influence conformational flexibility and hydrogen-bonding capacity .

Q & A

Q. Optimization Strategies :

VariableOptimization ApproachImpact on Yield
TemperatureLower sulfonation temperatures (0–5°C) reduce side products+15–20%
SolventAnhydrous DMF improves imine stability+10%
CatalystUse of N-methylmorpholine for pH control during sulfonation+5–7%

Design of Experiments (DoE) and computational reaction path searches (e.g., quantum chemical calculations) are recommended for systematic optimization .

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) identifies protons on the benzothiazole (δ 7.2–8.5 ppm) and sulfamoyl groups (δ 3.1–3.3 ppm). 2D NMR (COSY, HSQC) resolves imine tautomerism ambiguities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 512.57 [M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect sulfonic acid byproducts .

Q. Common Pitfalls :

  • Overlapping NMR signals for N-methyl and phenyl groups can be resolved via NOESY .
  • Sulfamoyl group degradation during MS requires gentle ionization conditions .

Advanced: How can contradictions in bioactivity data across studies be resolved?

Answer: Contradictions often arise from:

Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., COX-1 vs. COX-2).

Tautomerism : The imine group (C=N) may exist as Z or E isomers, altering target binding .

Q. Resolution Strategies :

  • Comparative Assays : Replicate studies using standardized protocols (e.g., CLSI guidelines) .
  • X-ray Crystallography : Determine dominant tautomers bound to targets (e.g., kinases) .
  • SAR Analysis : Compare activity of analogs (e.g., diethylamino vs. pyrrolidine derivatives) to identify pharmacophores .

Advanced: What computational methods predict biological targets, and how are they validated?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX, IC₅₀ ~50 nM) .
  • MD Simulations : GROMACS assesses binding stability (>20 ns simulations) .

Q. Experimental Validation :

  • Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., HDACs) .
  • CRISPR Knockout : Confirm target dependency by silencing candidate genes in cellular models .

Advanced: How can reaction mechanisms (e.g., sulfonation) be elucidated experimentally?

Answer:

  • Isotopic Labeling : Use ³⁵S-labeled reagents to track sulfonation regiochemistry .
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (S=O stretch at 1350 cm⁻¹) .
  • Intermediate Trapping : Quench reactions with NH₄OH to isolate sulfonic acid intermediates for NMR analysis .

Q. Mechanistic Insights :

  • Sulfonation proceeds via electrophilic aromatic substitution, favored at the para position of the benzoyl group .
  • Competing N-sulfonation is minimized at low temperatures (<5°C) .

Advanced: What strategies improve metabolic stability and pharmacokinetics?

Answer:

  • Prodrug Design : Replace the methyl ester with t-butyl esters to reduce hepatic hydrolysis .
  • Microsomal Assays : Human liver microsomes (HLMs) identify CYP450-mediated oxidation hotspots (e.g., benzothiazole ring) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to block oxidative metabolism .

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